4R-Hydroxy Zolmitriptan 4R-Hydroxy Zolmitriptan
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204293
InChI:
SMILES:
Molecular Formula: C₁₆H₂₁N₃O₃
Molecular Weight: 303.36

4R-Hydroxy Zolmitriptan

CAS No.:

Cat. No.: VC0204293

Molecular Formula: C₁₆H₂₁N₃O₃

Molecular Weight: 303.36

* For research use only. Not for human or veterinary use.

4R-Hydroxy Zolmitriptan -

Specification

Molecular Formula C₁₆H₂₁N₃O₃
Molecular Weight 303.36

Introduction

Metabolic Pathways of Zolmitriptan

Enzymatic Transformation and Major Metabolites

Zolmitriptan undergoes hepatic metabolism primarily via cytochrome P450 1A2 (CYP1A2) and monoamine oxidase (MAO) . The N-desmethyl metabolite (183C91) retains pharmacological activity, exhibiting 2–8-fold greater potency at 5-HT1B/1D_{1B/1D} receptors compared to the parent compound . In contrast, the N-oxide and indole acetic acid metabolites are pharmacologically inert .

Table 1: Key Metabolites of Zolmitriptan

MetabolitePharmacological ActivityContribution to Efficacy
N-desmethyl (183C91)Active (5-HT1B/1D_{1B/1D})Significant
N-oxide (1652W92)InactiveNone
Indole acetic acidInactiveNone

Pharmacokinetic Properties of Zolmitriptan and Metabolites

Absorption and Bioavailability

Zolmitriptan exhibits a mean oral bioavailability of 40%, with no food effect on absorption . The median Tmax_{\text{max}} for tablet and orally disintegrating tablet formulations is 1.5 and 3 hours, respectively . Nasal spray administration accelerates absorption, achieving detectable plasma concentrations within 2–5 minutes .

Distribution and Protein Binding

The volume of distribution ranges between 7–8.4 L/kg, with approximately 25% plasma protein binding for both zolmitriptan and its active metabolite .

Elimination Kinetics

Zolmitriptan’s elimination half-life is ~3 hours, while the N-desmethyl metabolite has a slightly prolonged half-life of 3.5 hours . Renal clearance accounts for one-sixth of total clearance, with 65% of the drug excreted in urine and 30% in feces .

Hepatic and Renal Impairment Considerations

Hepatic Metabolism Alterations

In severe hepatic impairment, zolmitriptan’s Cmax_{\text{max}} increases by 47%, and half-life extends by 157% due to reduced metabolic capacity . Dose adjustments are recommended for these patients .

Efficacy and Clinical Relevance of Metabolites

Role of N-desmethyl Zolmitriptan

The N-desmethyl metabolite contributes to therapeutic effects, evidenced by its higher receptor affinity and sustained plasma concentrations . Clinical trials demonstrate that zolmitriptan 5 mg achieves a 2-hour headache response rate of 65–70%, with the metabolite augmenting this effect .

Table 2: Comparative Efficacy of Zolmitriptan Formulations

Formulation2-Hour Headache Response RateTmax_{\text{max}} (hours)
Oral Tablet (5 mg)65%1.5
Nasal Spray (5 mg)70%0.25–0.5
Orally Disintegrating59%3.0

Preclinical Insights into Zolmitriptan Repurposing

Modulation of Cocaine Use Disorders

Animal studies reveal that zolmitriptan reduces cocaine self-administration in rats, an effect mediated by 5-HT1B_{1B} and 5-HT1D_{1D} receptors . This suggests potential for repurposing zolmitriptan in addiction therapy, though human trials are needed .

Transdermal Delivery and Permeation Enhancement

Patch Formulation Pharmacokinetics

Transdermal patches incorporating chemical enhancers like Azone® improve zolmitriptan permeation, achieving steady-state plasma concentrations (CssC_{\text{ss}}) of 8.2 ± 1.4 ng/mL over 24 hours .

Table 3: Transdermal Patch Performance Metrics

EnhancerCumulative Penetration (μg/cm²)Enhancement Ratio
Azone®32.5 ± 4.22.8
Oleic Acid24.1 ± 3.72.1
Control (No Enhancer)11.6 ± 2.11.0

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